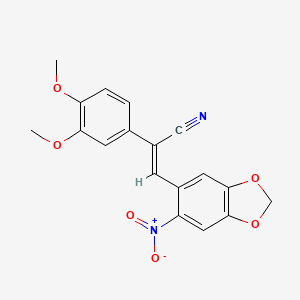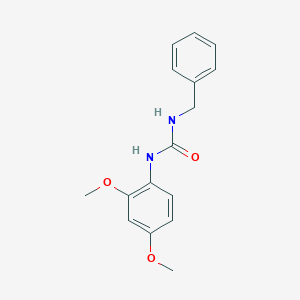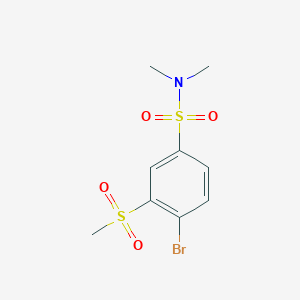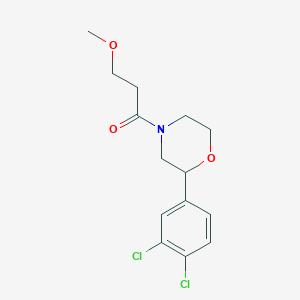
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile, also known as DMBA-NBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylonitriles, which are organic compounds that contain a nitrile group attached to an acrylic group. DMBA-NBO has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are known to play a role in cancer cell proliferation. Additionally, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has several advantages for use in lab experiments. It is a readily available compound that can be synthesized in high purity and high yields. Additionally, 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied and its properties and potential applications are well understood. However, there are also some limitations to the use of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile in lab experiments. This compound is highly reactive and can be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile. One potential direction is the development of new cancer therapies based on the anti-cancer activity of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile and to identify its molecular targets. This compound also has potential applications in the treatment of autoimmune diseases and in the modulation of the immune system, which could be explored in future research. Finally, the synthesis and optimization of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile derivatives could lead to the development of new compounds with enhanced properties and potential applications.
合成方法
The synthesis of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile involves the reaction of 3,4-dimethoxyphenylacetonitrile with 6-nitro-1,3-benzodioxole in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes a cyclization reaction to yield the final product. The synthesis of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been optimized to yield high purity and high yields, making it a readily available compound for research purposes.
科学研究应用
2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile is in the field of cancer research. 2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)acrylonitrile has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
属性
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-23-15-4-3-11(6-16(15)24-2)13(9-19)5-12-7-17-18(26-10-25-17)8-14(12)20(21)22/h3-8H,10H2,1-2H3/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGPFRWHPAUQCI-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-{[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5377014.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5377018.png)
![8-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5377023.png)
![4-amino-2-{[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5377027.png)
![N-ethyl-5-[(2-fluorophenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5377034.png)
![2-{4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B5377035.png)
![1-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5377042.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5377071.png)
![4-cyclopentyl-N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5377076.png)

![5-(dimethylamino)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377091.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5377109.png)